molecular formula C11H8Cl2N6 B1436529 N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine CAS No. 338403-46-6

N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

Cat. No.: B1436529
CAS No.: 338403-46-6
M. Wt: 295.12 g/mol
InChI Key: IIKOARVVMAQAPW-UHFFFAOYSA-N
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Scientific Research Applications

N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest, making this compound a potential candidate for cancer therapy . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. Additionally, N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . This effect is particularly pronounced in cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), where the compound exhibits significant cytotoxicity . Furthermore, N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine affects cell signaling pathways by inhibiting CDK2, which in turn affects gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the enzyme from phosphorylating its substrates . This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), which in turn inhibits the transcription of genes required for S phase entry and progression . Additionally, the compound has been shown to induce apoptosis by activating caspases, a family of proteases involved in the execution of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time due to the development of resistance mechanisms in some cell lines .

Dosage Effects in Animal Models

The effects of N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety .

Metabolic Pathways

N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the compound’s excretion from the body and influence its bioavailability and half-life . Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . For instance, the compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on CDK2 . Additionally, the compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of N5-(2,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidine-4,5-diamine is critical for its activity and function. The compound predominantly localizes to the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound’s activity may be influenced by its localization to other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with other biomolecules and influence cellular processes .

Preparation Methods

The synthesis of N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule.

Comparison with Similar Compounds

N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N6/c12-6-1-2-9(8(13)3-6)18-19-5-15-11-7(10(19)14)4-16-17-11/h1-5,14,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKOARVVMAQAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NN2C=NC3=C(C2=N)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 2
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 3
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 4
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N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 5
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
Reactant of Route 6
N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine

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